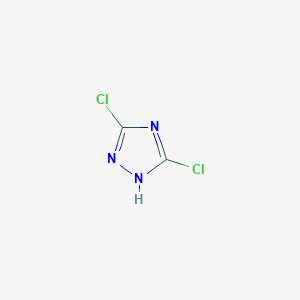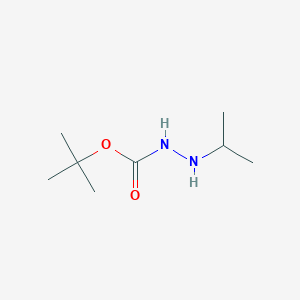
3-Hydroxy-6-methylpicolinic acid
Vue d'ensemble
Description
3-Hydroxy-6-methylpicolinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.13500 . It is also known by other names such as 3-hydroxy-6-methylpyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 3-Hydroxy-6-methylpicolinic acid involves several steps. The synthetic route includes the use of precursors such as 3-Methoxy-6-Methylpyridine-2-carboxylic acid (CAS#:95109-37-8) and 3-methoxy-2-methylpyridine-2-carboxylic acid (CAS#:856855-78-2) .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-6-methylpicolinic acid consists of a pyridine ring with a hydroxyl group at the 3rd position and a methyl group at the 6th position . The exact mass of the molecule is 153.04300 .Relevant Papers One relevant paper mentions the ammonolysis of 3-Hydroxy-6-methylpicolinic acid, leading to 3-Hydroxy-6-methylpicolinamide .
Applications De Recherche Scientifique
1. Complex Formation and Structural Analysis
3-Hydroxy-6-methylpicolinic acid and its derivatives are primarily utilized in the synthesis of various metal complexes. For example, cobalt complexes with 3- and 6-methylpicolinic acid have been synthesized and characterized using spectroscopic methods, X-ray crystal structure analysis, and thermal stability studies. These complexes have potential applications in various fields due to their distinct chemical and physical properties (Kukovec et al., 2009).
2. Coordination with Vanadium(III)
The compound has been studied for its ability to bind with vanadium(III), which could have implications in biochemistry and pharmacology. Research shows that 6-methylpicolinic acid forms various complexes with vanadium(III) in solution, which could influence the behavior of vanadium in biological systems (Buglyó et al., 2005).
3. Pharmaceutical Synthesis
3-Hydroxy-6-methylpicolinic acid is also relevant in the pharmaceutical industry. For instance, its derivatives are involved in the synthesis of key substances related to drugs like Rabeprazole sodium, highlighting its role in the development of medicinal compounds (He et al., 2020).
4. Interaction with Biological Molecules
Studies also focus on the interaction of 3-Hydroxy-6-methylpicolinic acid derivatives with biological molecules. For example, copper(II) complexes with 3-methylpicolinic acid have been analyzed for their ability to induce reactive oxygen species (ROS) and inhibit proteasome, which could have implications in biomedical research and therapy (Lai et al., 2016).
5. Lanthanide Luminescent Materials
Lanthanide complexes of 3-hydroxypicolinic acid have been synthesized, showcasing potential in the development of luminescent materials. These materials could have applications in various fields, including sensing, imaging, and display technologies (Soares-Santos et al., 2003).
Propriétés
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(9)6(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQXFPODUKYDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488223 | |
| Record name | 3-Hydroxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methylpicolinic acid | |
CAS RN |
14162-88-0 | |
| Record name | 3-Hydroxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)












